molecular formula C12H13NO2 B14236287 (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde CAS No. 477787-95-4

(1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde

Cat. No.: B14236287
CAS No.: 477787-95-4
M. Wt: 203.24 g/mol
InChI Key: AOFNNGREXANMNH-UHFFFAOYSA-N
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Description

(1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring This particular compound is characterized by the presence of an oxo group at the first position and an acetaldehyde group attached to the nitrogen atom of the azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another approach includes the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: the principles of green chemistry, such as the use of environmentally benign catalysts and solvent-free conditions, can be applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the oxo and acetaldehyde groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled temperatures and pH levels, to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Mechanism of Action

The mechanism of action of (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3, which are involved in cell cycle regulation and signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

477787-95-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(1-oxo-4,5-dihydro-3H-2-benzazepin-2-yl)acetaldehyde

InChI

InChI=1S/C12H13NO2/c14-9-8-13-7-3-5-10-4-1-2-6-11(10)12(13)15/h1-2,4,6,9H,3,5,7-8H2

InChI Key

AOFNNGREXANMNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)N(C1)CC=O

Origin of Product

United States

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